4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a sulfamoyl group, an oxadiazole ring, and an ethylthio-substituted benzyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole intermediate.
Attachment of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-dimethylsulfamoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding hydrazine derivative.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydrazine derivatives
Substitution: Nitro or halogenated benzyl derivatives
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxadiazole ring and sulfamoyl group are crucial for its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(N,N-dimethylsulfamoyl)-N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- **4-(N,N-dimethylsulfamoyl)-N-(5-(4-(ethylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- **4-(N,N-dimethylsulfamoyl)-N-(5-(4-(ethylthio)benzyl)-1,2,4-oxadiazol-2-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylthio group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The oxadiazole ring provides stability and rigidity to the molecule, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18-22-23-20(28-18)21-19(25)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWATABXLLWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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